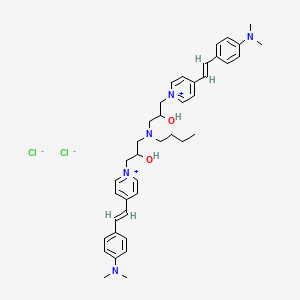

1,1'-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride

Description

1,1’-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride is a complex organic compound known for its unique chemical structure and properties. This compound is widely used in various scientific research fields due to its versatile applications and reactivity.

Properties

CAS No. |

85030-33-7 |

|---|---|

Molecular Formula |

C40H53Cl2N5O2 |

Molecular Weight |

706.8 g/mol |

IUPAC Name |

1-[butyl-[3-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]amino]-3-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propan-2-ol;dichloride |

InChI |

InChI=1S/C40H53N5O2.2ClH/c1-6-7-24-45(31-39(46)29-43-25-20-35(21-26-43)10-8-33-12-16-37(17-13-33)41(2)3)32-40(47)30-44-27-22-36(23-28-44)11-9-34-14-18-38(19-15-34)42(4)5;;/h8-23,25-28,39-40,46-47H,6-7,24,29-32H2,1-5H3;2*1H/q+2;;/p-2 |

InChI Key |

HWSMWUODYQMKMX-UHFFFAOYSA-L |

Isomeric SMILES |

CCCCN(CC(O)C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C)CC(O)C[N+]3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C)C.[Cl-].[Cl-] |

Canonical SMILES |

CCCCN(CC(C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C)O)CC(C[N+]3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C)C)O.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1’-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride involves multiple steps of organic reactions. The process typically starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include tin chloride and other organic solvents . Industrial production methods may involve large-scale organic synthesis techniques to ensure the purity and yield of the compound.

Chemical Reactions Analysis

1,1’-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

Scientific Research Applications

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of:

- Conductive Polymers: Due to its quaternary ammonium structure, the compound can be utilized in synthesizing conductive polymers that exhibit significant electrical conductivity.

- Thermally Stable Materials: Similar compounds have been explored for their ability to form thermally stable networks, making them ideal for high-temperature applications.

Catalysis

The compound may serve as a catalyst or catalyst support in various chemical reactions due to its unique functional groups. Its potential applications include:

- Aza-Michael Addition Reactions: The quaternary ammonium structure can enhance the reactivity of certain substrates in aza-Michael addition reactions under solvent-free conditions .

- Oxidation Reactions: Similar compounds have been used effectively in oxidation processes, suggesting that this compound could also be explored for such applications .

Case Study 1: Conductive Polymer Development

In research focused on the synthesis of conductive polymers, compounds with similar structural features were used to create polymer films that exhibited enhanced conductivity and stability at elevated temperatures. These findings indicate the potential of 1,1'-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride in developing advanced materials suitable for electronic applications.

Case Study 2: Antimicrobial Activity

A study evaluating the antimicrobial properties of structurally related compounds revealed significant activity against various bacterial strains. This suggests that further investigation into the biological properties of this compound could yield promising results for its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1,1’-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride involves its ability to form cross-links between molecules. This cross-linking ability is facilitated by its unique chemical structure, which allows it to interact with various molecular targets and pathways. The compound can undergo photochemical reactions when exposed to ultraviolet or electron beam radiation, leading to the formation of stable cross-linked networks .

Comparison with Similar Compounds

1,1’-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride can be compared with other similar compounds such as:

Glyceryl 1,3-diacetate: Another compound with a similar backbone structure but different functional groups.

2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: Shares a similar core structure but has different substituents.

2,2’- (3-Phenylpropane-1,1-diyl)bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A compound with a related structure but different chemical properties.

The uniqueness of 1,1’-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride lies in its specific functional groups and the ability to undergo photochemical cross-linking reactions, making it highly valuable in various applications.

Biological Activity

The compound 1,1'-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride , also known as BDP , is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring multiple functional groups, suggests a diverse range of biological activities that warrant detailed investigation.

Structure

The compound has the following structural characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : 706.79 g/mol

- Functional Groups : Contains butylimino groups, hydroxypropane units, and pyridinium moieties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 706.79 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in water |

Anticancer Properties

Research indicates that compounds similar to BDP exhibit significant anticancer activity. For example, studies on related pyridinium derivatives have shown their ability to induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress . The specific mechanisms of action for BDP require further exploration but may involve:

- Inhibition of cancer cell proliferation

- Induction of apoptosis

- Modulation of apoptotic pathways

Antimicrobial Activity

Preliminary investigations suggest that BDP may possess antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, potentially due to their ability to disrupt microbial membranes or inhibit essential metabolic pathways .

The proposed mechanisms for the biological activity of BDP include:

- Membrane Disruption : The quaternary ammonium structure may interact with microbial membranes, leading to increased permeability and cell death.

- Oxidative Stress Induction : The compound may enhance reactive oxygen species (ROS) production within cells, contributing to cytotoxic effects.

Study 1: Anticancer Activity in vitro

In a controlled study, BDP was tested against several cancer cell lines (e.g., HeLa, MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial effects of BDP against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.